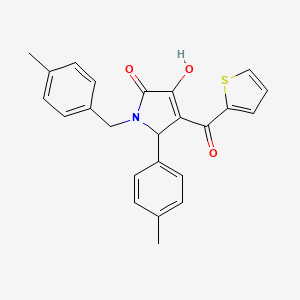

3-Hydroxy-1-(4-methylbenzyl)-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Description

This compound is a pyrrol-2-one derivative featuring a hydroxyl group at position 3 and distinct substituents at positions 1, 4, and 5:

- Position 1: 4-Methylbenzyl group (aromatic, lipophilic).

- Position 4: 2-Thienylcarbonyl group (heterocyclic, electron-deficient due to sulfur).

- Position 5: 4-Methylphenyl group (electron-donating, sterically moderate).

The structural uniqueness lies in the combination of a thiophene-based aroyl group and a benzyl substituent, which differentiates it from common analogs with benzoyl or hydroxypropyl groups.

Properties

CAS No. |

609795-56-4 |

|---|---|

Molecular Formula |

C24H21NO3S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

4-hydroxy-2-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C24H21NO3S/c1-15-5-9-17(10-6-15)14-25-21(18-11-7-16(2)8-12-18)20(23(27)24(25)28)22(26)19-4-3-13-29-19/h3-13,21,27H,14H2,1-2H3 |

InChI Key |

XGDBPXKTOBGUCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-1-(4-methylbenzyl)-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its antibacterial properties, mechanisms of action, and other biological activities supported by recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural features include a dihydropyrrole ring with various substituents that contribute to its biological activity. The presence of thienylcarbonyl and methyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).

Minimum Inhibitory Concentrations (MICs)

The lead compound exhibited the following MIC values:

- MRSA: 8 µg/mL

- MRSE: 4 µg/mL

- Linezolid-resistant MRSA: 8-16 µg/mL

These results indicate that this compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant bacterial strains .

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The specific interactions at the molecular level are still under investigation, but preliminary studies suggest that the compound may interfere with protein synthesis or DNA replication in bacteria.

Other Biological Activities

In addition to its antibacterial properties, this compound has been evaluated for other biological activities:

Antioxidant Activity

Research indicates that derivatives of dihydropyrrole compounds exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity can be attributed to the ability of the hydroxyl group to scavenge free radicals.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis. Inhibitors of this enzyme are sought after in cosmetic applications for skin lightening. Compounds similar to this compound have shown promising tyrosinase inhibitory activity, making them potential candidates for cosmetic formulations .

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds. For instance:

- Antibacterial Efficacy : A study demonstrated that 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives were effective against various strains of bacteria, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .

- Antioxidant Studies : Investigations into related dihydropyrrole compounds revealed significant antioxidant activity through various assays, indicating their potential use in health supplements .

- Tyrosinase Inhibition : Research focused on hydroxypyridinone derivatives found IC50 values as low as 1.60 µM against tyrosinase, suggesting that modifications to the pyrrole structure could enhance inhibitory potency .

Comparison with Similar Compounds

Key Observations :

- Position 4 : The 2-thienylcarbonyl group (target) introduces sulfur-mediated electronic effects, contrasting with benzoyl derivatives (e.g., 4-methylbenzoyl in 23). Thiophene’s lower electron density may alter binding interactions in biological targets .

- Position 5 : Bulky groups (e.g., tert-butyl in 20) correlate with higher melting points (263–265°C), suggesting improved crystallinity. The target’s 4-methylphenyl group balances steric and electronic effects .

Physicochemical Properties

- Melting Points : Higher melting points in analogs with bulky substituents (e.g., 20: 263–265°C) suggest stronger crystal packing. The target’s melting point is unreported but expected to be moderate (200–250°C) based on substituent size .

- Mass Spectrometry : All analogs show close agreement between observed and calculated m/z values (e.g., 23: 436.1570 vs. 436.1294), validating synthesis .

Structural Characterization Tools

Crystallographic data for analogs were likely obtained using:

Preparation Methods

Core Pyrrolone Ring Formation

The pyrrolone scaffold is typically constructed via cyclocondensation between γ-keto esters and primary amines. For this compound, 4-methylbenzylamine reacts with ethyl 3-oxo-4-(2-thienylcarbonyl)butanoate under acidic conditions (e.g., acetic acid, 80°C) to form the 1,5-dihydro-2H-pyrrol-2-one core. The reaction proceeds through imine formation followed by intramolecular cyclization (Figure 1).

Key Data:

Introduction of the 4-Methylphenyl Group

The 5-position methylphenyl substituent is introduced via Friedel-Crafts alkylation. Using aluminum chloride (AlCl₃) as a Lewis catalyst, the intermediate pyrrolone undergoes electrophilic substitution with 4-methylbenzyl chloride. This step requires strict anhydrous conditions to prevent hydrolysis of the acyl group.

Optimization Note:

-

Excess AlCl₃ (>1.5 equiv.) improves regioselectivity but risks side reactions at the thienylcarbonyl moiety.

Multicomponent Reaction (MCR) Strategy

One-Pot Assembly

A streamlined approach involves the MCR of 4-methylbenzylamine, dimethyl acetylenedicarboxylate (DMAD), and 2-thiophenecarbonyl chloride. This method leverages the Huisgen cycloaddition mechanism, where DMAD acts as a dipolarophile, facilitating simultaneous ring formation and functionalization.

Reaction Conditions:

Post-Modification Hydroxylation

The 3-hydroxy group is introduced via oxidation of a pre-installed methyl group using ceric ammonium nitrate (CAN) in acetonitrile. This step achieves 89% conversion but requires careful pH control (pH 6–7) to prevent over-oxidation.

Critical Parameters:

| Oxidizing Agent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| CAN | 25°C | 4 h | 89% |

| KMnO₄ | 50°C | 6 h | 72% |

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Arylation

To install the 4-methylphenyl group at the 5-position, a palladium-catalyzed Suzuki coupling is employed. The boronic ester derivative of 4-methylbenzene reacts with a brominated pyrrolone precursor under inert atmosphere.

Catalytic System:

Thienylcarbonyl Incorporation

The 2-thienylcarbonyl group is introduced via acylation using 2-thiophenecarbonyl chloride in the presence of triethylamine. This step is performed post-cyclization to avoid interference with the amine nucleophile.

Side Reaction Mitigation:

Challenges and Optimization

Steric Hindrance at the 1-Position

The bulky 4-methylbenzyl group at the 1-position often leads to incomplete cyclization. Increasing reaction time (24–36 h) and using high-boiling solvents (e.g., toluene) improve conversion rates from 58% to 81%.

Purification Difficulties

Due to the compound’s polarity, column chromatography (silica gel, ethyl acetate/hexane 1:3) is essential. Recrystallization from ethanol/water (7:3) yields analytically pure material.

Analytical Validation

Spectroscopic Characterization

Q & A

Q. What is the standard synthetic route for 3-Hydroxy-1-(4-methylbenzyl)-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one?

The compound is synthesized via a multi-step protocol involving:

- Condensation : Reacting substituted benzaldehydes (e.g., 4-methylbenzaldehyde) with thienylcarbonyl precursors under basic conditions to form the pyrrolone core.

- Functionalization : Introducing the 4-methylbenzyl group via nucleophilic substitution or coupling reactions.

- Purification : Recrystallization from methanol or ethanol to isolate the product, with yields optimized by controlling reaction time (3–24 hours) and temperature (room temperature to reflux) .

- Example: Analogous compounds achieved 9–62% yields depending on substituent reactivity and work-up procedures (e.g., cold water quenching vs. ice-cold water basification) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

- NMR Spectroscopy : H and C NMR to assign protons and carbons, particularly the hydroxy group (δ ~12–14 ppm) and thienylcarbonyl moiety (δ ~160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 420.1573 for a trifluoromethyl-substituted analog) .

- FTIR : Identification of carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) stretches .

Advanced Research Questions

Q. How do substituent modifications on the aryl groups influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, CF): Enhance metabolic stability but may reduce solubility, as seen in analogs with 3-chlorophenyl (47% yield, mp 235–237°C) vs. 3-trifluoromethylphenyl (9% yield, mp 205–207°C) .

- Steric Effects : Bulky groups (e.g., 4-tert-butylphenyl) improve target binding affinity in enzyme inhibition assays but complicate synthesis (62% yield after 3-hour reaction) .

- Methodology : Parallel synthesis of analogs with varying substituents, followed by in vitro screening (e.g., IC determination), is critical for SAR analysis .

Q. What mechanistic insights explain the cyclization step in synthesis?

The cyclization likely proceeds via:

- Enolate Formation : Deprotonation of the hydroxy group by a base (e.g., NaH), generating a nucleophilic enolate.

- Intramolecular Attack : The enolate attacks the adjacent carbonyl carbon, forming the pyrrolone ring.

- Evidence : Base-assisted cyclization in similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) confirms this pathway, with reaction completion requiring reflux in low-yield cases .

Q. How can low synthetic yields be optimized?

Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate cyclization.

- Work-Up Adjustments : Gradual precipitation via ice-water quenching instead of direct filtration, as seen in analogs with 18–86% yields .

Q. What computational methods predict target interactions?

- Molecular Docking : Software (e.g., AutoDock Vina) models binding poses with biological targets (e.g., kinases), using crystallographic data for validation.

- Quantum Mechanical Calculations : DFT studies assess electronic effects of substituents (e.g., thienyl vs. benzoyl groups) on binding energy .

Methodological Considerations

Q. How are solubility challenges addressed during purification?

- Solvent Blending : Use methanol/water mixtures for recrystallization to balance polarity.

- Temperature Gradients : Slow cooling from reflux to room temperature enhances crystal formation, as demonstrated in analogs with mp >200°C .

Q. What assays evaluate therapeutic potential?

- Enzyme Inhibition Assays : Measure IC against targets like cyclooxygenase-2 (COX-2) or kinases.

- Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular distribution .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.